molecular formula C19H14BrNO2 B2615164 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926249-46-9

6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2615164
CAS No.: 926249-46-9
M. Wt: 368.23
InChI Key: VHNWYAOIBBMQHU-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid is a halogenated quinoline derivative featuring a bromine atom at position 6, a carboxylic acid group at position 4, and a styryl (ethenyl) moiety substituted with a 3-methylphenyl group at position 2. The carboxylic acid group allows for salt formation, influencing solubility and bioavailability .

Properties

IUPAC Name

6-bromo-2-[(E)-2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNWYAOIBBMQHU-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 2-(3-methylphenyl)ethenyl bromide.

    Quinoline Formation: The brominated intermediate is then subjected to a Friedländer synthesis to form the quinoline core.

    Bromination: The quinoline derivative is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid has been extensively studied for its potential antimicrobial and anticancer properties . Research indicates that derivatives of this compound can exhibit significant activity against various microbial strains and cancer cell lines. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It might interact with specific cellular receptors, altering signaling pathways that contribute to disease progression.
  • DNA Intercalation : The compound can intercalate into DNA, affecting gene expression and replication processes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in the development of various chemical entities, enhancing the efficiency of synthetic pathways in laboratories .

Fluorescent Probes

Due to its unique structural characteristics, 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid is employed in developing fluorescent probes for biological imaging. These probes help researchers visualize cellular processes and interactions in real-time .

Material Science

The compound's properties make it suitable for applications in material science, particularly in creating advanced materials such as polymers and coatings. These materials can exhibit improved durability and performance characteristics .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid on various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cells, suggesting a promising avenue for further drug development.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of this compound revealed significant efficacy against several pathogenic bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action, paving the way for potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression or replication processes.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The target compound’s meta-methyl styryl group (3-methylphenyl) provides steric bulk without strong electron-withdrawing/donating effects, contrasting with the para-isopropoxy group in , which introduces electron-donating character and increased hydrophobicity.

Functional Group Modifications: Carboxylic acid vs. Carboxamide: Carboxamide derivatives (e.g., ) exhibit improved membrane permeability compared to carboxylic acids, which may form salts for enhanced aqueous solubility . Ester Derivatives: Ethyl esters (e.g., ethyl 6-bromo-2-styrylquinoline-4-carboxylate ) serve as prodrugs, with ester hydrolysis in vivo releasing the active carboxylic acid.

Biological Activity

6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

  • IUPAC Name : 6-bromo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-quinolinecarboxylic acid
  • Molecular Formula : C19H14BrNO2
  • Molecular Weight : 368.22 g/mol
  • CAS Number : 926249-46-9
  • Purity : ≥95%

Synthesis

The synthesis of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives followed by the introduction of the ethenyl group through a Wittig reaction or similar methodologies. The compound is characterized using techniques such as NMR and HPLC to confirm purity and structure .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineConcentration (µM)EffectReference
MDA-MB-2311.0Morphological changes
MDA-MB-23110.0Increased caspase-3 activity
HepG25.0Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)ActivityReference
E. coli0.0195Inhibition
S. aureus0.0048Inhibition
C. albicans0.039Moderate inhibition

The biological activity of 6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid can be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. It appears to interact with microtubule dynamics, acting as a microtubule-destabilizing agent, which is critical for its anticancer effects .

Case Studies

  • Breast Cancer Study : A study focusing on MDA-MB-231 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis, along with enhanced caspase activity.
  • Antimicrobial Efficacy : Another investigation reported that the compound exhibited strong antibacterial activity against E. coli and S. aureus, suggesting its potential application in treating bacterial infections resistant to conventional antibiotics.

Q & A

Q. Can green chemistry principles be applied to large-scale synthesis?

  • Methodological Answer : Replace sulfuric acid with recyclable ionic liquids (e.g., [BMIM]BF4_4) for esterification. Continuous flow reactors improve yield (>85%) and reduce waste .

Q. How to design stable heterocyclic derivatives for drug discovery?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to stabilize the quinoline core. Test photostability under UV light (λ = 254 nm) for 24 hours .

Q. What in silico methods predict enzyme-binding interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) with 5HT3_3 receptors (PDB: 6DG8) identifies key hydrogen bonds (e.g., carboxylic acid with Arg92). MD simulations (GROMACS) assess binding stability over 100 ns .

Q. How does pH affect the compound’s stability in biological buffers?

  • Methodological Answer : Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS; half-life >48 hours at pH 7.4 indicates suitability for oral delivery .

Q. Can synergistic effects be achieved in multi-target drug design?

  • Methodological Answer : Combine quinoline’s 5HT3_3 antagonism with COX-2 inhibition via hybrid molecules. Test synergy using Chou-Talalay assays (combination index <1) .

Q. What challenges arise in scaling up from milligram to kilogram quantities?

  • Methodological Answer : Optimize column chromatography for batch processing (e.g., flash chromatography with 40–63 μm silica). Address exothermic risks during esterification by implementing temperature-controlled reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.